4-chloro-3,5-dimethylbenzene-1-sulfonyl chloride
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Overview
Description
4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClO2S. It is a derivative of benzene, featuring a sulfonyl chloride group attached to a benzene ring substituted with chlorine and two methyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 4-chloro-3,5-dimethylbenzene followed by chlorination. The reaction conditions often include the use of sulfuric acid and chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow processes and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group. It can also participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles .
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and other substituted benzene derivatives .
Scientific Research Applications
4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations and modifications of organic molecules .
Comparison with Similar Compounds
- 3,5-Dimethylbenzene-1-sulfonyl chloride
- 4-Chlorobenzene-1-sulfonyl chloride
- 3,5-Dimethylphenylsulfonyl chloride
Comparison: 4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and methyl groups on the benzene ring, which influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it offers distinct advantages in terms of steric and electronic effects, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
150729-74-1 |
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Molecular Formula |
C8H8Cl2O2S |
Molecular Weight |
239.12 g/mol |
IUPAC Name |
4-chloro-3,5-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3 |
InChI Key |
BRVZJSWNJAMLJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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